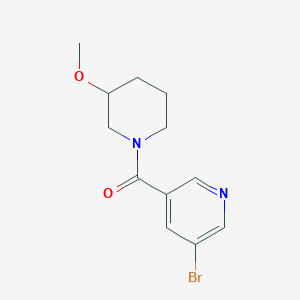
3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives, such as “3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine”, often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine” can be represented by the SMILES string: COC1=CC (=CN=C1)Br .Physical And Chemical Properties Analysis
“3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine” is a low melting solid . It has a molecular weight of 188.02 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) involved the use of a related compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for synthesizing new cyanopyridine derivatives. These compounds demonstrated significant antimicrobial activity against various aerobic and anaerobic bacteria, highlighting their potential in antibacterial applications (Bogdanowicz et al., 2013).
Ring Contraction Studies
Tehrani et al. (2000) described a chemical reaction where 3-Methoxypiperidines were converted to 2-(bromomethyl)pyrrolidines. This study is significant for understanding the chemical behavior and potential transformations of similar compounds in synthetic chemistry (Tehrani et al., 2000).
Development of Antiarrhythmic Pharmaceuticals
Holt and Caignan (2000) reported on derivatives of a similar compound, which exhibited potential as antiarrhythmic pharmaceuticals. Their study also explored the conformations of these compounds, which can be relevant for understanding how the 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine structure might behave in biological systems (Holt & Caignan, 2000).
Antioxidant Properties
Wijtmans et al. (2004) synthesized a series of pyridinols, starting from a 3-bromopyridine precursor, and evaluated their antioxidant properties. This research is indicative of the potential of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine in the development of antioxidants (Wijtmans et al., 2004).
Bromination and Tautomerism Studies
Research by Kolder and Hertog (2010) on the bromination of dihydroxypyridine and its derivatives, including a study of tautomeric structures, provides insights into the chemical behavior of brominated pyridines, which is relevant for understanding the properties of 3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine (Kolder & Hertog, 2010).
Safety and Hazards
“3-Bromo-5-(3-methoxypiperidine-1-carbonyl)pyridine” may be harmful if swallowed, cause skin irritation, be harmful if inhaled, be harmful in contact with skin, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(3-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-11-3-2-4-15(8-11)12(16)9-5-10(13)7-14-6-9/h5-7,11H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZOTFIYOJHZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

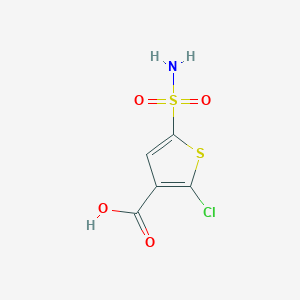
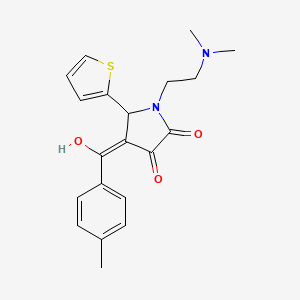
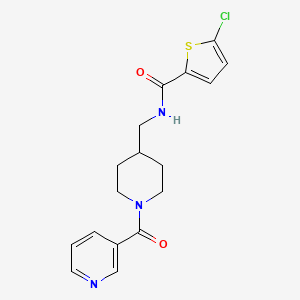
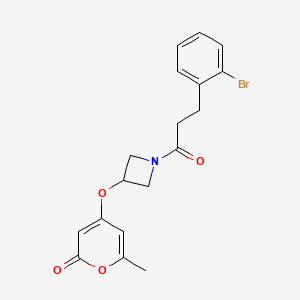
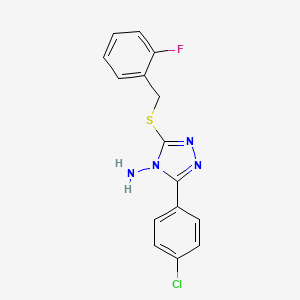
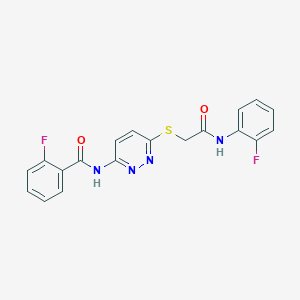
![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)
![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)
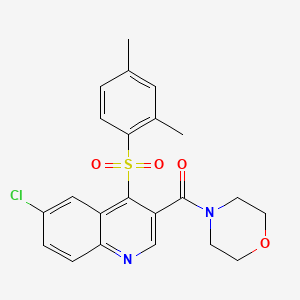
![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

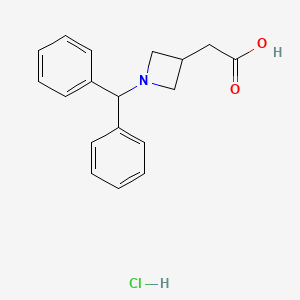
![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)